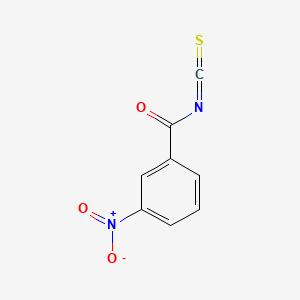

3-Nitrobenzoyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-2-1-3-7(4-6)10(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIGGCBDZBMLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228902 | |

| Record name | 3-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78225-78-2 | |

| Record name | 3-Nitrobenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078225782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78225-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrobenzoyl Isothiocyanate

Introduction

3-Nitrobenzoyl isothiocyanate is a specialized organic compound of significant interest to researchers in organic synthesis and drug development. Its unique molecular architecture, featuring an electrophilic isothiocyanate group and an electron-withdrawing nitro group on a benzoyl scaffold, imparts a distinct reactivity profile. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a laboratory setting. This molecule serves as a critical building block in the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds, including thiourea derivatives which are precursors to various bioactive molecules.[1] The strategic placement of the nitro group influences the electronic characteristics and reactivity of the isothiocyanate moiety, making it a versatile reagent for creating complex molecular structures.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic chemistry. These properties dictate its behavior in different solvent systems and its compatibility with various reaction conditions.

| Property | Value | Source |

| CAS Number | 78225-78-2 | [2] |

| Molecular Formula | C₈H₄N₂O₃S | [2] |

| Molecular Weight | 208.194 g/mol | [2] |

| Appearance | White to yellow powder | [1] |

| Melting Point | 93-95 °C | [3] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-2-1-3-7(4-6)10(12)13/h1-4H | [2] |

| InChIKey | BPIGGCBDZBMLCI-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CC(=C1)[O-])C(=O)N=C=S | [4] |

Note: Physical properties such as boiling point and solubility can vary depending on the experimental conditions and purity of the substance.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference spectra for this compound, including Infrared (IR) and Mass Spectrometry (MS) data.[2] These data are invaluable for quality control in both research and manufacturing settings.

Synthesis of this compound

The synthesis of isothiocyanates can be achieved through various methods, often involving the reaction of a primary amine with a thiocarbonylating agent.[5] A common and effective laboratory-scale synthesis of this compound involves the reaction of 3-nitrobenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate, in an anhydrous solvent like acetone.[6][7]

General Synthetic Protocol

The following is a representative, step-by-step procedure for the synthesis of this compound:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate in anhydrous acetone.

-

Addition of Acyl Chloride: To the stirring solution, add a solution of 3-nitrobenzoyl chloride in anhydrous acetone dropwise over a period of approximately one hour. The reaction is exothermic, and a precipitate of ammonium chloride will begin to form.[6]

-

Reaction Completion: After the addition is complete, gently reflux the reaction mixture for a short period to ensure the reaction goes to completion.

-

Workup: Cool the mixture to room temperature and filter off the ammonium chloride precipitate by suction filtration.

-

Isolation: The resulting orange-red filtrate containing the this compound is typically used immediately in subsequent reactions without further purification.[6]

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents is critical as this compound is moisture-sensitive.[8][9] The presence of water can lead to the hydrolysis of the isothiocyanate group, reducing the yield of the desired product.

-

Immediate Use: Due to its reactivity and potential for degradation upon storage, it is often preferable to generate this compound in situ or use it immediately after synthesis.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group.[1][10] This makes it highly susceptible to nucleophilic attack, a property that is central to its utility in organic synthesis.

Reaction with Nucleophiles

The primary reaction of isothiocyanates is with nucleophiles such as amines and thiols.[10]

-

Reaction with Primary Amines: this compound readily reacts with primary amines to form N,N'-disubstituted thiourea derivatives. This reaction is highly efficient and is a cornerstone of its application in medicinal chemistry and materials science.[11] The reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.

Reaction Mechanism with a Primary Amine

Caption: Mechanism of thiourea formation from an isothiocyanate and a primary amine.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool in several scientific domains, most notably in the synthesis of novel pharmaceutical agents.

Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its derivatives have been investigated for a range of biological activities, including:

-

Anticancer Properties: Isothiocyanates, as a class of compounds, have been shown to inhibit the growth of tumor cells and induce apoptosis.[12]

-

Anti-inflammatory Activity: Certain isothiocyanate derivatives have been designed and synthesized as potent and selective COX-2 inhibitors, which are important targets for anti-inflammatory drugs.[13]

-

Antimicrobial and Antiviral Agents: The thiourea linkage formed from the reaction of isothiocyanates is a common motif in molecules with antimicrobial and antiviral properties.[7][14]

Derivatization Agent

In analytical chemistry, isothiocyanates are used as derivatizing agents to enhance the detectability of molecules, such as amino acids, in techniques like High-Performance Liquid Chromatography (HPLC). The introduction of the nitrobenzoyl group provides a strong chromophore, facilitating UV detection.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Skin and Eye Irritation: It can cause skin irritation and serious eye damage.[8][9] It may also cause an allergic skin reaction.[8][9]

-

Lachrymator: It is a lachrymator, meaning it can cause tearing.[8][9]

-

Moisture Sensitivity: It is sensitive to moisture and should be stored in a dry environment.[8][9]

-

Reaction with Acids: Contact with acids liberates very toxic gas.[8][9]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[15][16]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[15][16]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[15][16]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][15]

-

Skin Contact: Wash off immediately with plenty of soap and water.[8][15]

-

Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[15]

Conclusion

This compound is a highly versatile and reactive compound with significant applications in organic synthesis and medicinal chemistry. Its ability to readily form thiourea derivatives makes it an invaluable building block for the creation of complex molecules with potential therapeutic properties. A thorough understanding of its physicochemical properties, synthetic methods, and reactivity, coupled with strict adherence to safety protocols, is essential for its successful and safe utilization in the laboratory.

References

-

National Institute of Standards and Technology (NIST). This compound. In: NIST Chemistry WebBook. [Link]

-

Fisher Scientific. Safety Data Sheet: Benzoyl isothiocyanate. [Link]

-

The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]

-

PubChemLite. This compound (C8H4N2O3S). [Link]

- Google Patents.

-

Molbase. 4-nitrobenzoyl isothiocyanate. [Link]

-

Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

-

ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

-

National Institutes of Health. Synthesis of Isothiocyanates: An Update. [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

-

PubMed Central. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [webbook.nist.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. PubChemLite - this compound (C8H4N2O3S) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 7. Buy 4-Nitrobenzoyl isothiocyanate (EVT-290112) | 28115-92-6 [evitachem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101780066B - Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis - Google Patents [patents.google.com]

- 13. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. chemscene.com [chemscene.com]

3-Nitrobenzoyl isothiocyanate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitrobenzoyl Isothiocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. We will delve into its synthesis, detailed characterization, and the underlying chemical principles that govern its reactivity and analysis. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this versatile molecule.

Introduction: The Significance of Acyl Isothiocyanates

Isothiocyanates (R-N=C=S) are a class of highly valuable compounds in synthetic chemistry, renowned for their utility as building blocks for a diverse range of nitrogen- and sulfur-containing heterocycles.[1][2][3] Their reactivity makes them essential precursors for the synthesis of thioureas, thioamides, and other derivatives, many of which exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4]

Among these, acyl isothiocyanates, which feature a carbonyl group adjacent to the isothiocyanate moiety, possess unique reactivity. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the isothiocyanate carbon, making them potent reagents for nucleophilic addition reactions.[4] this compound, in particular, combines the reactivity of the acyl isothiocyanate with the electronic effects of a meta-directing nitro group, making it a specialized and valuable intermediate in medicinal chemistry and materials science.

Synthesis of this compound: A Mechanistic Approach

The most direct and widely employed method for synthesizing this compound is the reaction between 3-nitrobenzoyl chloride and a suitable thiocyanate salt. This reaction is a classic example of nucleophilic acyl substitution.

The Core Reaction Mechanism

The synthesis proceeds via the attack of the nucleophilic thiocyanate ion (SCN⁻) on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. The carbonyl double bond transiently breaks, forming a tetrahedral intermediate. Subsequently, the carbonyl bond reforms, and the chloride ion is expelled as the leaving group, yielding the final product, this compound, and an inorganic salt byproduct (e.g., potassium chloride).

Caption: Synthesis workflow for this compound.

Field-Proven Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

3-Nitrobenzoyl chloride (1.0 eq)

-

Potassium thiocyanate (KSCN), dried (1.1-1.2 eq)

-

Anhydrous acetone (solvent)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 3-nitrobenzoyl chloride in anhydrous acetone.

-

Reagent Addition: To this solution, add finely powdered and dried potassium thiocyanate in one portion.

-

Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 2-4 hours. The progress can be monitored by the disappearance of the starting acyl chloride using Thin Layer Chromatography (TLC). A white precipitate of potassium chloride (KCl) will form as the reaction proceeds.[5][6]

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated KCl.

-

Isolation: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.

-

Purification (Optional): The product is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization from a suitable solvent like hexane or a hexane/dichloromethane mixture.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Both the starting material (3-nitrobenzoyl chloride) and the product are highly sensitive to moisture.[7][8] Any presence of water will lead to hydrolysis, forming 3-nitrobenzoic acid, which reduces the yield and complicates purification. The use of a drying tube and anhydrous solvent is critical.

-

Solvent Selection: Acetone is an excellent choice as it is a polar aprotic solvent that effectively dissolves the organic starting material while allowing the inorganic byproduct, KCl, to precipitate out, driving the reaction forward according to Le Châtelier's principle.

-

Excess Thiocyanate: A slight excess of potassium thiocyanate is used to ensure the complete conversion of the limiting reagent, 3-nitrobenzoyl chloride.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. This is achieved through a combination of physical and spectroscopic methods.

Physical Properties

The fundamental physical constants of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₃S | [9][10] |

| Molecular Weight | 208.19 g/mol | [9][10][11] |

| CAS Number | 78225-78-2 | [9][10] |

| Appearance | Yellowish solid | |

| Melting Point | 93-95 °C | [11] |

Caption: Chemical structure of this compound.

Spectroscopic Analysis

Spectroscopic data provides an irrefutable fingerprint of the molecule's structure.

| Technique | Characteristic Features |

| FTIR (cm⁻¹) | ~2100-2000: Very strong, broad peak characteristic of the asymmetric stretch of the isothiocyanate (-N=C=S) group.[12][13] ~1710-1690: Strong peak from the carbonyl (C=O) stretch. ~1530 & ~1350: Strong, distinct peaks corresponding to the asymmetric and symmetric stretches of the nitro (NO₂) group. |

| ¹H NMR (ppm) | The spectrum will be dominated by signals in the aromatic region (~7.8-8.8 ppm). Due to the meta-substitution pattern, a complex series of multiplets is expected. The proton ortho to both the nitro and carbonyl groups will be the most downfield (highest ppm).[14] |

| ¹³C NMR (ppm) | ~160-170: Carbonyl carbon (C=O). ~140-150: Isothiocyanate carbon (-N=C=S). The chemical shift of this carbon is highly sensitive to the electronic environment.[15] ~120-150: Aromatic carbons, including the carbon attached to the nitro group. |

| Mass Spec (m/z) | 208: Molecular ion peak [M]⁺.[9] 150: Fragment corresponding to the loss of the isothiocyanate group (-NCS), leaving the 3-nitrobenzoyl cation. 104: Fragment corresponding to the loss of both the nitro and isothiocyanate groups. |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.

Applications in Synthetic Chemistry

This compound is not an end-product but a versatile intermediate. Its primary application lies in its reaction with nucleophiles to form a variety of derivatives.

-

Synthesis of Thioureas: The most common application is the reaction with primary or secondary amines to yield N-benzoyl-N'-substituted thioureas.[16] These thiourea derivatives are important scaffolds in medicinal chemistry.

-

Heterocycle Formation: It serves as a key starting material for synthesizing five- and six-membered heterocyclic systems like thiazoles, triazoles, and thiadiazoles, which are prevalent in pharmacologically active compounds.[4]

-

Ligand Synthesis: The molecule can be used to synthesize complex ligands for coordination chemistry, where the sulfur and nitrogen atoms can bind to metal centers.[14][17]

Safety and Handling

As a reactive chemical, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Work Environment: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Moisture Sensitivity: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7][18]

-

Hazards: It is classified as an irritant.[11] Critically, contact with acids or strong oxidizing agents should be avoided, as this can liberate highly toxic gases.[7][18]

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144849, this compound. PubChem. Retrieved from [Link]

- Fayomi, O. M., et al. (2018). Spectroscopic and antibacterial studies of some nitro-substituted N-(benzoylcarbamothioyl) amino acids. Journal of the Serbian Chemical Society.

- Danihel, I., Imrich, J., & Uher, M. (1985). 13C NMR Spectra and Substituent Effects of meta and para Substituted Benzoyl Isothiocyanates.

-

PubChemLite. (n.d.). This compound (C8H4N2O3S). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

- Simeonova, R., et al. (2020). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.

- Lee, J., et al. (2023).

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Retrieved from [Link]

- Google Patents. (n.d.). US3637787A - Method for the preparation of aryl isothiocyanates.

- Lee, J., et al. (2023).

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68284, Benzoyl isothiocyanate. PubChem. Retrieved from [Link]

- Liu, Z., et al. (2023). Recent Advances in the Synthesis and Applications of Isothiocyanates. Chinese Journal of Organic Chemistry.

- Kumar, P., & Kumar, R. (2015).

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

- Oreate AI Blog. (2026, January 6).

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

MEL Science. (n.d.). "Chemical cut" experiment. Retrieved from [Link]

- ResearchGate. (n.d.).

- Semi Science. (2020, September 22). Equilibrium Lab (Part 2) - FeCl3 and KSCN [Video]. YouTube.

-

Chegg. (2021, March 6). Question: For the reaction of iron(III) chloride and potassium thiocyanate, balance the chemical equation below. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "Chemical cut" experiment | MEL Chemistry [melscience.com]

- 6. chegg.com [chegg.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. labsolu.ca [labsolu.ca]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. chemicalpapers.com [chemicalpapers.com]

- 14. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 15. CCCC 1985, Volume 50, Issue 6, Abstracts pp. 1422-1431 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buy 4-Nitrobenzoyl isothiocyanate (EVT-290112) | 28115-92-6 [evitachem.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

3-Nitrobenzoyl isothiocyanate CAS number 78225-78-2

An In-Depth Technical Guide to 3-Nitrobenzoyl isothiocyanate (CAS 78225-78-2)

Introduction

This compound, identified by the CAS Number 78225-78-2, is a highly functionalized aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3][4] Its structure uniquely combines a benzoyl group, an electron-withdrawing nitro substituent, and a highly reactive isothiocyanate moiety. This combination of features makes it a valuable building block, particularly for the synthesis of complex heterocyclic compounds and N-acylthiourea derivatives. These derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for professionals in research and development.

Physicochemical and Structural Properties

The utility of this compound in synthetic protocols is underpinned by its distinct chemical and physical characteristics. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 78225-78-2 | [1][4][8] |

| Molecular Formula | C₈H₄N₂O₃S | [1][4][9] |

| Molecular Weight | 208.19 g/mol | [1][4][9] |

| IUPAC Name | This compound | [4] |

| Appearance | Typically a crystalline solid (inferred from related compounds) | N/A |

| Purity | Commercially available up to 95% | [1] |

The molecule's structure, featuring the electrophilic isothiocyanate group and an aromatic ring deactivated by a meta-directing nitro group, dictates its reactivity profile, which is explored in subsequent sections.

Synthesis of this compound

The most prevalent and efficient method for synthesizing acyl isothiocyanates involves the reaction of an acyl chloride with a thiocyanate salt.[10] This well-established protocol provides a direct pathway to this compound from readily available starting materials.

The synthesis begins with 3-nitrobenzoyl chloride, which is reacted with a source of thiocyanate ions, such as ammonium thiocyanate or potassium thiocyanate, typically in an anhydrous solvent like acetone or toluene.[9][10][11] The reaction proceeds via a nucleophilic acyl substitution, where the thiocyanate ion displaces the chloride, forming the target isothiocyanate and a salt byproduct (e.g., ammonium chloride).

Experimental Protocol: Synthesis

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ammonium thiocyanate (1.2 equivalents) and anhydrous acetone.

-

Reaction Initiation: Stir the suspension vigorously. Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) dissolved in anhydrous acetone to the flask dropwise over 30 minutes. The reaction is exothermic, and a white precipitate of ammonium chloride will begin to form.[10]

-

Reaction Completion: After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.[11]

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture by suction to remove the precipitated ammonium chloride.

-

Isolation: The resulting orange-red filtrate contains the desired this compound.[10] The solvent can be removed under reduced pressure to yield the crude product, which can be used directly in subsequent steps or purified further if necessary.

Chemical Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the high electrophilicity of the central carbon atom in the isothiocyanate (-N=C=S) group. This carbon is highly susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines.[12]

The presence of the electron-withdrawing nitro group on the benzoyl moiety further enhances the electrophilic character of the isothiocyanate carbon, making it more reactive than unsubstituted benzoyl isothiocyanates.[13] This heightened reactivity facilitates the efficient formation of N,N'-disubstituted thiourea derivatives.

Reaction with Amines: Formation of Thioureas

The reaction with amines is the most significant application of this reagent, providing a straightforward route to a diverse array of N-(3-nitrobenzoyl)thioureas.[11][14] The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom.

Experimental Protocol: Synthesis of a Thiourea Derivative

-

Preparation: Dissolve the amine starting material (e.g., aniline or a substituted aniline, 1.0 equivalent) in a suitable solvent such as acetone or dichloromethane (CH₂Cl₂).

-

Reaction: To this solution, add the previously prepared solution of this compound (1.0 equivalent) and stir the mixture at room temperature.

-

Completion and Isolation: The reaction is often rapid. Stir for an additional 2-3 hours under reflux to ensure completion.[11] Upon cooling, the thiourea product often precipitates from the solution.

-

Purification: The precipitated solid can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain a high-purity product.[5]

Applications in Drug Development and Chemical Biology

This compound is not typically an active pharmaceutical ingredient itself but rather a critical precursor for synthesizing libraries of compounds for biological screening.[12] The resulting thiourea derivatives have demonstrated a remarkable range of pharmacological activities.

-

Anticancer Agents: Many thiourea derivatives have been investigated for their potential as anticancer agents. They can induce apoptosis, inhibit tumor cell growth, and interfere with metastasis-related pathways.[7] The N-benzoylthiourea scaffold is a recognized pharmacophore in this area.

-

Anti-inflammatory Activity: Certain synthesized thiourea derivatives have shown potent anti-inflammatory properties, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2), a key target in inflammation research.[6][15]

-

Antimicrobial and Antiviral Leads: The structural diversity achievable from this reagent has led to the discovery of compounds with significant activity against various bacterial, fungal, and viral targets, including HIV-1 protease.[9][11]

-

Chemical Probes: The reactivity of the isothiocyanate group allows it to be used in the development of chemical probes for labeling studies and enzyme inhibition assays in analytical chemistry.[9]

Safety and Handling

As a reactive chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[16] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Due to its reactivity, it should be stored in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.

Conclusion

This compound (CAS 78225-78-2) is a powerful and versatile reagent in modern organic synthesis. Its well-defined reactivity, primarily driven by the electrophilic isothiocyanate group, provides chemists with a reliable and efficient tool for constructing complex N-acylthiourea scaffolds. The extensive and diverse biological activities reported for these derivatives underscore the importance of this compound as a key building block in the ongoing search for novel therapeutic agents. Its straightforward synthesis and predictable reactivity ensure its continued relevance in both academic research and industrial drug discovery pipelines.

References

- Time.is. (n.d.). Current time information in San Antonio, TX, US.

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

WorldOfChemicals. (n.d.). The Chemical Profile of 3-Nitrophenyl Isothiocyanate: Properties and Applications. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Nitrobenzoyl bromide | CAS#:13277-62-8. Retrieved from [Link]

-

Idris, M. A., et al. (2014). Synthesis, Characterization and Biological Activity of Some Dithiourea Derivatives. Semantic Scholar. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Al-Jumaili, A. H. H. (2020). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. Retrieved from [Link]

-

MDPI. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Retrieved from [Link]

- Google Patents. (1972). US3637787A - Method for the preparation of aryl isothiocyanates.

-

E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Retrieved from [Link]

-

ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate?. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][8][12]triazoles. Retrieved from [Link]

-

NIH. (2023). Synthesis of Isothiocyanates: An Update. PMC. Retrieved from [Link]

-

NIH. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N-Ethyl-N-methylamine. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity?. Retrieved from [Link]

-

Molbase. (n.d.). 4-nitrobenzoyl isothiocyanate. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]

- Google Patents. (2010). CN101780066B - Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. This compound [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. CN101780066B - Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis - Google Patents [patents.google.com]

- 8. chemeo.com [chemeo.com]

- 9. Buy 4-Nitrobenzoyl isothiocyanate (EVT-290112) | 28115-92-6 [evitachem.com]

- 10. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

3-Nitrobenzoyl Isothiocyanate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a thorough examination of 3-Nitrobenzoyl isothiocyanate. The document elucidates its molecular characteristics, reactivity, and practical applications, with a focus on its utility as a versatile building block in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

Molecular Profile

This compound is an organic compound characterized by a benzoyl scaffold functionalized with a nitro group at the meta-position and a reactive isothiocyanate group. This specific arrangement of functional groups, particularly the electron-withdrawing nature of the nitro group, significantly influences the molecule's electrophilicity and, consequently, its chemical behavior in synthetic transformations.

A detailed summary of its key identifiers and properties is presented below.

Table 1: Molecular Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂O₃S | [1][2][3] |

| Molecular Weight | 208.19 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 78225-78-2 | [1][2] |

| Appearance | Typically a white powder | [4] |

| Melting Point | 93-95 °C | [1] |

| Solubility | Generally soluble in most organic solvents | [5] |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: 2D molecular structure of this compound.

Synthesis and Chemical Reactivity

Synthetic Pathway

The predominant method for synthesizing this compound involves the reaction of 3-nitrobenzoyl chloride with a suitable thiocyanate salt, such as potassium thiocyanate. This nucleophilic substitution reaction is typically carried out in an aprotic solvent like acetone or acetonitrile to facilitate the reaction and subsequent isolation of the product.

Caption: Synthetic workflow for this compound.

Principles of Reactivity

The reactivity of this compound is primarily governed by the electrophilic character of the central carbon atom in the isothiocyanate (-N=C=S) group. This carbon is highly susceptible to attack by nucleophiles. The electron-withdrawing effect of the meta-positioned nitro group on the aromatic ring further enhances this electrophilicity, making the compound a potent reagent for the formation of various adducts.

Key reactions include:

-

With Amines: Forms substituted thioureas, a reaction of significant importance in the synthesis of biologically active compounds.

-

With Alcohols: Yields thionocarbamates.

-

With Thiols: Produces dithiocarbamates.

Utility in Drug Discovery and Organic Synthesis

The unique reactivity of this compound establishes it as a valuable reagent in the synthesis of diverse molecular scaffolds, particularly in the realm of drug discovery.

Synthesis of Thiourea Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward and efficient route to a wide array of substituted thioureas. These thiourea moieties are present in numerous compounds with demonstrated biological activities.

Experimental Protocol: Synthesis of N-(phenyl)-N'-(3-nitrobenzoyl)thiourea

Objective: To synthesize a representative thiourea derivative via the reaction of this compound with aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Acetone

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper for vacuum filtration

-

Ethanol for recrystallization

Methodology:

-

Reaction Setup: Dissolve this compound in a minimal amount of anhydrous acetone in a round-bottom flask and cool the solution in an ice bath.

-

Nucleophile Addition: Add a solution of aniline in anhydrous acetone dropwise to the stirred isothiocyanate solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Product Isolation: The thiourea product will typically precipitate from the reaction mixture. If precipitation is not spontaneous, reduce the solvent volume under vacuum to induce crystallization.

-

Purification: Collect the crude solid product by vacuum filtration and wash with a small portion of cold acetone. Further purify the product by recrystallization from a suitable solvent such as ethanol to obtain a pure, crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized thiourea derivative using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.

Rationale for Procedural Choices:

-

Anhydrous Conditions: The use of a dry solvent is critical to prevent the hydrolysis of the highly reactive isothiocyanate group to the corresponding amine, which would result in a lower yield.

-

Controlled Addition and Cooling: The dropwise addition of the amine and initial cooling help to manage the exothermic nature of the reaction, minimizing the formation of potential side products.

-

Recrystallization: This purification technique is highly effective for removing unreacted starting materials and impurities, yielding a product of high purity suitable for further use or biological testing.

Safety and Handling Protocols

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate engineering controls and personal protective equipment. The compound is known to be an irritant to the skin, eyes, and respiratory system.[1]

Recommended Personal Protective Equipment (PPE):

-

Chemical safety goggles

-

Nitrile or other chemically resistant gloves

-

A properly fitted lab coat

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

For long-term stability, storage under an inert atmosphere, such as argon, is recommended to prevent degradation from moisture.[1]

Conclusion

This compound stands out as a valuable and versatile reagent in the field of organic synthesis and medicinal chemistry. Its defined reactivity, primarily driven by the electrophilic isothiocyanate moiety, allows for the predictable and efficient synthesis of a broad spectrum of thiourea derivatives and, subsequently, various heterocyclic systems. A comprehensive understanding of its molecular properties, coupled with meticulous experimental technique, is paramount for harnessing the full synthetic potential of this compound in the pursuit of novel chemical entities with therapeutic promise.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl isothiocyanate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Isothiocyanate Group in 3-Nitrobenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-Nitrobenzoyl Isothiocyanate, a key intermediate in synthetic organic chemistry. The document elucidates the profound influence of the electron-withdrawing 3-nitro group on the electrophilicity of the isothiocyanate moiety. We will explore its synthesis, electronic structure, and characteristic reactions with a variety of nucleophiles, including amines, alcohols, and thiols. Detailed, field-tested protocols for key transformations are provided, alongside mechanistic insights and data presented in accessible formats. This guide is intended to serve as an essential resource for scientists leveraging this versatile reagent in drug discovery and complex molecule synthesis.

Introduction

Isothiocyanates (R-N=C=S) are a class of highly valuable compounds in organic synthesis, renowned for the unique reactivity of their heterocumulene functional group. The central carbon atom of the isothiocyanate group is highly electrophilic, making it a prime target for nucleophilic attack. When this functional group is attached to a benzoyl scaffold, its reactivity is further modulated by the electronic properties of substituents on the aromatic ring.

This compound is of particular interest due to the presence of a strongly electron-withdrawing nitro group at the meta position. This substitution significantly enhances the electrophilic character of the isothiocyanate carbon, making it a highly reactive and versatile building block for the synthesis of a diverse array of nitrogen- and sulfur-containing heterocycles. Acyl isothiocyanates are key precursors for creating thioureas, which can be subsequently cyclized to form various heterocyclic systems like thiazoles and triazoles.[1] Understanding the nuanced reactivity of this molecule is paramount for its effective application in medicinal chemistry and materials science.

Synthesis and Physicochemical Properties

The standard synthesis of this compound involves the reaction of 3-nitrobenzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone or acetonitrile. The reaction proceeds via a nucleophilic acyl substitution mechanism.

General Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₃S | PubChem |

| Molecular Weight | 208.19 g/mol | PubChem |

| Appearance | Pale yellow crystalline solid | Supplier Data |

| Melting Point | ~85-88 °C | Supplier Data |

Note: Physical properties can vary slightly depending on the purity and crystalline form.

Key spectroscopic features include a strong, characteristic absorption band for the asymmetric stretching vibration of the -N=C=S group in the infrared (IR) spectrum, typically found around 2000-2200 cm⁻¹.[2] The ¹H and ¹³C NMR spectra are consistent with the substituted aromatic structure, with chemical shifts influenced by the strong deshielding effects of the nitro and benzoyl groups.[3]

The Electronic Landscape: Why the 3-Nitro Group is Key

The reactivity of the isothiocyanate group is dictated by the electrophilicity of its central carbon atom. In this compound, this electrophilicity is significantly amplified by two key electronic effects:

-

Acyl Group Activation : The adjacent benzoyl group is inherently electron-withdrawing, which enhances the reactivity of the isothiocyanate compared to simple alkyl or aryl isothiocyanates.[1]

-

Inductive Effect of the Nitro Group : The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4][5] Positioned at the meta-position, its primary influence on the benzoyl carbonyl and, by extension, the isothiocyanate group, is through a strong negative inductive effect (-I). This effect pulls electron density away from the reaction center, further increasing the partial positive charge on the isothiocyanate carbon and making it exceptionally susceptible to nucleophilic attack.[4]

Caption: Electronic influence on the isothiocyanate carbon.

Reactivity Towards Nucleophiles

The core reactivity of this compound is its reaction with nucleophiles at the central carbon of the N=C=S group. This addition reaction is the gateway to a vast range of synthetic products.

Reactions with Amines: Formation of N-Acylthioureas

The reaction with primary and secondary amines is typically rapid and exothermic, yielding N-(3-Nitrobenzoyl)thioureas. These thioureas are versatile intermediates for synthesizing various heterocyclic compounds.[1]

Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate undergoes a rapid proton transfer to yield the stable thiourea adduct.

Caption: General mechanism for N-Acylthiourea formation.

Field-Proven Protocol: Synthesis of N-(3-Nitrobenzoyl)-N'-phenylthiourea

This protocol provides a robust method for reacting this compound with a model primary amine, aniline.

-

Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in 20 mL of anhydrous acetone.

-

Nucleophile Addition: In a separate flask, dissolve aniline (1.0 eq) in 10 mL of anhydrous acetone. Add this solution dropwise to the stirred isothiocyanate solution at room temperature.

-

Causality Insight: Anhydrous conditions are crucial to prevent competitive hydrolysis of the highly reactive isothiocyanate. The reaction is often exothermic; for more reactive aliphatic amines, cooling in an ice bath may be necessary.

-

-

Reaction: The reaction is typically rapid. Stir the mixture for 1-2 hours at room temperature.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot disappears.

-

Workup & Isolation: The product often precipitates directly from the acetone solution. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid precipitate, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum.

-

Validation: Characterize the white/pale yellow solid product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the thiourea linkage. Determine the melting point and compare it with literature values.

Reactions with Alcohols and Phenols

Alcohols and phenols react as O-nucleophiles to form N-(3-Nitrobenzoyl)thionocarbamates. These reactions are generally slower than those with amines and often require a base catalyst, such as pyridine or triethylamine, to deprotonate the alcohol and increase its nucleophilicity.[1]

| Nucleophile | Product | Conditions | Relative Rate |

| Primary Amine | N,N'-Disubstituted Thiourea | Room Temp, No Catalyst | Very Fast |

| Primary Alcohol | O-Alkyl Thionocarbamate | Heat, Base Catalyst | Slow |

| Phenol | O-Aryl Thionocarbamate | Heat, Base Catalyst | Very Slow |

Hydrolysis

Like all acyl isothiocyanates, the 3-nitrobenzoyl derivative is sensitive to moisture. Hydrolysis proceeds via the attack of water on the electrophilic carbon. The resulting thiocarbamic acid intermediate is unstable and decomposes to form 3-nitrobenzamide and carbonyl sulfide (COS).

Mechanism of Hydrolysis: 3-NO₂-Ph-CO-NCS + H₂O → [3-NO₂-Ph-CO-NH-C(=S)-OH] → 3-NO₂-Ph-CONH₂ + COS

In strongly acidic conditions, the hydrolysis of aryl isothiocyanates can be promoted, eventually leading to the formation of the corresponding amine.[7] However, under neutral or basic conditions, the primary product is the amide.[8] This sensitivity necessitates the use of anhydrous solvents for most synthetic applications.

Cycloaddition Reactions

The N=C and C=S double bonds within the isothiocyanate group can participate in cycloaddition reactions. While less common than nucleophilic additions, these reactions provide powerful routes to complex heterocyclic structures. For example, benzoyl isothiocyanates can react with various dipolarophiles to form five- or six-membered rings.[1]

Conclusion

This compound is a powerful and highly reactive electrophile. The presence of the 3-nitro group, acting through a potent inductive effect, significantly enhances the susceptibility of the isothiocyanate carbon to nucleophilic attack. This heightened reactivity makes it an invaluable reagent for the efficient synthesis of N-acylthioureas and their derivatives, which are crucial intermediates in the development of novel pharmaceuticals and functional materials. Mastery of its handling, particularly the need for anhydrous conditions, allows researchers to fully exploit its synthetic potential.

References

-

Shaaban, M. R., & El-Sayed, R. (2014). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(2), 65-139. [Link]

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoyl isothiocyanate. PubChem. Retrieved from [Link]

- Frank, R. L., & Smith, P. V. (1972). Method for the preparation of aryl isothiocyanates. U.S. Patent No. 3,637,787. Washington, DC: U.S.

-

Kroll, J., & Rawel, H. M. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Molecular Nutrition & Food Research, 39(5), 456-463. [Link]

-

Palmieri, S., Leoni, O., & Iori, R. (2019). Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review. Plants, 8(12), 557. [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]

-

Satchell, D. P. N., & Satchell, R. S. (1990). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (4), 575-578. [Link]

-

Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research, 24(1), 18–23. [Link]

-

Yoshimura, T., & Fujii, T. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3612. [Link]

-

Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]

-

Wu, H., & Wang, S. (2012). Flavor stability. In Handbook of Food-Drug Interactions (pp. 165-185). [Link]

-

Ali, M., Ishtiaq, M., Khan, I., et al. (2018). SPECTROSCOPIC AND ANTIBACTERIAL STUDIES OF SOME NITRO- SUBSTITUTED N-(BENZOYLCARBAMOTHIOYL) AMINO ACIDS. Journal of the Chilean Chemical Society. [Link]

-

Mąkosza, M., & Winiarski, J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]

-

Uher, M., & Foltinova, P. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Chen, G., & Wu, X. (2018). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. Journal of Agricultural and Food Chemistry, 66(7), 1757–1763. [Link]

-

Kirilova, E., Mehanova, G., Stoyanov, S., & Grabchev, I. (2018). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications, 50(Special Issue C), 265-270. [Link]

-

Hernandez-Luis, F., & Perez-Gonzalez, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Nitrobenzoyl Isothiocyanate: A Comprehensive Technical Guide for Researchers

Introduction

3-Nitrobenzoyl isothiocyanate is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. Its structure, incorporating a reactive isothiocyanate group and an electron-withdrawing nitro-substituted benzoyl moiety, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds, thioureas, and other derivatives with potential pharmacological activities. A precise understanding of its spectroscopic characteristics is fundamental for researchers in confirming its synthesis, assessing its purity, and tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from analogous compounds and established spectroscopic principles to present a reliable predictive profile. Furthermore, detailed experimental protocols for acquiring high-quality spectroscopic data are provided, ensuring that researchers can confidently characterize this important chemical entity.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound consists of a benzene ring substituted with a nitro group at the meta position relative to a benzoyl isothiocyanate group.

Figure 1: Molecular Structure of this compound.

The key functional groups that will dominate the spectroscopic features are:

-

Aromatic Ring: A 1,3-disubstituted (meta) benzene ring.

-

Nitro Group (-NO₂): A strong electron-withdrawing group.

-

Benzoyl Group (-C(O)-): An acyl group directly attached to the aromatic ring.

-

Isothiocyanate Group (-N=C=S): A reactive heterocumulene.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for each of its key structural components.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| ~2200 - 2000 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~1700 | Strong | C=O stretch of the benzoyl group |

| ~1600, ~1475 | Medium | Aromatic C=C ring stretches |

| ~1530 | Strong | Asymmetric N-O stretch of the nitro group |

| ~1350 | Strong | Symmetric N-O stretch of the nitro group |

| ~1250 | Medium | C-N stretch |

| ~1150 | Medium | C=S stretch |

| ~900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending |

Interpretation of the IR Spectrum

The most prominent and diagnostic peak in the IR spectrum will be the strong and broad absorption band for the asymmetric stretch of the isothiocyanate group, typically appearing in the 2200-2000 cm⁻¹ region.[1] The presence of a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹ confirms the benzoyl moiety.[2]

The nitro group will be clearly identifiable by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[3][4] The aromatic nature of the compound is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching bands in the 1600-1475 cm⁻¹ region. The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹). For a meta-disubstituted ring, characteristic bands are expected in this area.

Experimental Protocol for IR Spectroscopy

Figure 2: Workflow for acquiring an ATR-FTIR spectrum.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of sample handling.

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. If the sample is an oil, a thin film can be applied.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum using the spectrometer software, which may include baseline correction and normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be dominated by signals from the aromatic protons. Due to the meta-substitution pattern, four distinct aromatic proton signals are expected.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | t (triplet) | 1H | H-2 |

| ~8.50 | ddd | 1H | H-4 |

| ~8.30 | ddd | 1H | H-6 |

| ~7.80 | t (triplet) | 1H | H-5 |

The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing effects of both the nitro and the benzoyl isothiocyanate groups.

-

H-2: This proton is situated between two electron-withdrawing groups and is therefore expected to be the most deshielded, appearing as a triplet due to coupling with H-4 and H-6 (small meta-coupling).

-

H-4 and H-6: These protons are ortho to one of the electron-withdrawing groups and will also be shifted downfield. They will likely appear as complex multiplets (doublet of doublet of doublets) due to ortho- and meta-couplings.

-

H-5: This proton is meta to both substituents and will be the most upfield of the aromatic protons, appearing as a triplet due to coupling with H-4 and H-6.

Figure 3: Numbering of aromatic protons for NMR assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~148 | C-NO₂ |

| ~145 | -N=C=S |

| ~135 | C-1 |

| ~132 | C-6 |

| ~130 | C-4 |

| ~128 | C-5 |

| ~125 | C-2 |

-

Carbonyl Carbon (C=O): The carbonyl carbon of the benzoyl group is expected to appear significantly downfield, around 168 ppm.

-

Isothiocyanate Carbon (-N=C=S): The carbon of the isothiocyanate group typically resonates in the range of 130-145 ppm. This signal may be broad or have a low intensity due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus.[5][6]

-

Aromatic Carbons: The carbon attached to the nitro group (C-NO₂) will be downfield due to the strong electron-withdrawing effect. The other aromatic carbons will have chemical shifts determined by their position relative to the two substituents. Quaternary carbons (C-1 and C-3) will generally have lower intensities than the protonated carbons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are typical.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 208 | High | [M]⁺˙ (Molecular Ion) |

| 150 | Moderate | [M - NO₂ - CO]⁺˙ or [M - NCO - NO]⁺˙ |

| 120 | Moderate | [M - NO₂ - CO - N]⁺ |

| 104 | High | [C₆H₄CO]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺˙ at m/z 208, corresponding to its molecular weight.[7]

The fragmentation pattern will be influenced by the presence of the nitro and benzoyl isothiocyanate groups. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[8][9] The benzoyl group can lead to the formation of the stable benzoyl cation ([C₆H₄CO]⁺) at m/z 104 after cleavage of the C-N bond. Further fragmentation of this ion can lead to the phenyl cation ([C₆H₄]⁺) at m/z 76.

Figure 4: Proposed major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Instrument: A mass spectrometer with an electron ionization (EI) source is typically used for the analysis of small organic molecules.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron energy of 70 eV for ionization.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide, including predicted IR, ¹H NMR, ¹³C NMR, and mass spectra, provide a robust framework for the characterization of this compound. The detailed interpretations, grounded in established spectroscopic principles and data from analogous structures, offer researchers the necessary insights to confidently identify this compound and monitor its role in synthetic transformations. The provided experimental protocols serve as a practical resource for acquiring high-quality data, ensuring the integrity and reproducibility of research in which this compound is a key component.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available at: [Link]

-

This compound - NIST WebBook. Available at: [Link]

-

A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. Available at: [Link]

-

IR: nitro groups - University of Calgary. Available at: [Link]

-

This compound - NIST WebBook. Available at: [Link]

-

Synthesis, characterization, biological potency, and molecular docking of Co2+, Ni2+ and Cu2+ complexes of a benzoyl isothiocyanate based ligand - NIH. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. Available at: [Link]

-

Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed. Available at: [Link]

-

Characterization of some amino acid derivatives of benzoyl isothiocyanate: Crystal structures and theoretical prediction of their reactivity | Request PDF - ResearchGate. Available at: [Link]

-

Acyl-isothiocyanates as Efficient Thiocyanate Transfer Reagents | Organic Letters. Available at: [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. Available at: [Link]

-

Crystal structure and spectroscopic properties of isothiocyanato[(3,14-dimethyl-2,6,13,17-tetraazatricyclo(16.4.0.07,12)docosane)]copper(II) thiocyanate - ResearchGate. Available at: [Link]

-

Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers. Available at: [Link]

-

Quantitative Infrared Database - NIST WebBook. Available at: [Link]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra - New Home Pages of Dr. Rainer Glaser. Available at: [Link]

-

Supporting Information for The rapid generation of isothiocyanates in flow Experimental part - Beilstein Journals. Available at: [Link]

-

Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Available at: [Link]

-

Benzoyl isothiocyanate | C8H5NOS | CID 68284 - PubChem. Available at: [Link]

-

4-Nitrobenzoyl chloride - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

This compound (C8H4N2O3S) - PubChemLite. Available at: [Link]

-

o-Nitrobenzoyl chloride - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Benzene, isothiocyanato- - NIST WebBook. Available at: [Link]

-

Benzaldehyde, 3-nitro- - NIST WebBook. Available at: [Link]

Sources

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. CCCC 1985, Volume 50, Issue 6, Abstracts pp. 1422-1431 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

A Technical Guide to the Applications of 3-Nitrobenzoyl Isothiocyanate in Modern Organic Synthesis

Executive Summary

3-Nitrobenzoyl isothiocyanate (CAS No. 78225-78-2) is a highly reactive and versatile bifunctional reagent that has garnered significant interest in the field of organic synthesis.[1] Its unique molecular architecture, featuring an electrophilic isothiocyanate group and an electron-deficient benzoyl moiety due to the meta-positioned nitro group, makes it a powerful building block for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and principal applications of this compound, with a focus on its utility in the construction of complex heterocyclic systems, its role as a derivatization agent in analytical chemistry, and its emerging importance in the synthesis of pharmacologically active compounds. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the synthetic potential of this valuable intermediate.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is dominated by the interplay between its two key functional groups. The isothiocyanate (-N=C=S) group is inherently electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing 3-nitrobenzoyl group further enhances this electrophilicity, rendering the molecule more reactive than simple alkyl or aryl isothiocyanates.

| Property | Value | Source |

| CAS Number | 78225-78-2 | [1][2] |

| Molecular Formula | C₈H₄N₂O₃S | [1][2] |

| Molecular Weight | 208.19 g/mol | [1] |

| Appearance | (Typically) Yellowish solid or oil | General Knowledge |

| IUPAC Name | (3-nitrophenyl)carbonothioylazane oxide | [1] |

The general reactivity pathway involves the nucleophilic addition to the central carbon of the isothiocyanate moiety. This fundamental reaction is the gateway to its diverse applications.

Caption: General reactivity of this compound with nucleophiles.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is valuable for specialized applications. The most common laboratory-scale preparation involves a two-step process starting from 3-nitroaniline.

-

Formation of a Dithiocarbamate Salt: 3-Nitroaniline is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine or an amine like triethylenediamine, to form an intermediate dithiocarbamate salt.[3]

-

Decomposition to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurating or dehydrating agent, such as a phosphine-based reagent, tosyl chloride, or phosgene equivalent, to eliminate H₂S or its equivalent and form the final isothiocyanate product.[4]

A related method involves the reaction of 3-nitrobenzoyl chloride with a thiocyanate salt (e.g., KSCN or NH₄SCN), though this can sometimes lead to the isomeric thiocyanate as a byproduct.

Core Applications in Organic Synthesis

Synthesis of Heterocyclic Compounds

A primary application of acyl isothiocyanates is in the construction of nitrogen- and sulfur-containing heterocycles.[5][6] this compound serves as an excellent precursor for various heterocyclic scaffolds. The general strategy involves an initial reaction with a binucleophilic reagent to form a substituted thiourea, which then undergoes intramolecular cyclization.

Caption: Workflow for heterocyclic synthesis using this compound.

-

Reaction with Hydrazines: Treatment with hydrazine derivatives yields N-(3-nitrobenzoyl)thiosemicarbazides. These intermediates are key precursors that can be cyclized to form various five-membered heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles, which are common motifs in medicinal chemistry.[6]

-